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Compound of Interest

Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxyanthraquinone, also known as C.I. Disperse Red 15, is a significant
anthraquinone derivative that has historically served as a key intermediate in the synthesis of a
wide range of dyes. Its molecular structure, characterized by the presence of both an amino
and a hydroxyl group on the anthraguinone core, imparts unique chemical properties and color
characteristics. This technical guide provides an in-depth exploration of the historical methods
developed for the preparation of this important compound. The following sections detail the
primary synthetic routes, offering comprehensive experimental protocols, quantitative data for
comparison, and graphical representations of the reaction pathways. This information is
intended to provide researchers, scientists, and professionals in drug development with a
thorough understanding of the classical chemical strategies employed in the synthesis of
substituted anthraquinones.

Core Historical Synthetic Methodologies

The historical preparation of 1-Amino-4-hydroxyanthraquinone has been approached
through several distinct chemical pathways. These methods, developed over time, reflect the
evolution of synthetic organic chemistry and the industrial requirements for dye manufacturing.
The principal historical routes include:

e Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)
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« Nitration of 1-Hydroxyanthraquinone followed by Reduction
o Catalytic Hydrogenation of 1-Nitroanthraquinone
e Hydrolysis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

This guide will now delve into the specifics of each of these methodologies.

Amination of 1,4-Dihydroxyanthraquinone
(Quinizarin)

The reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia or primary amines is
one of the most prominent historical methods for the synthesis of 1-Amino-4-
hydroxyanthraquinone. This method often involves the in-situ formation of the more reactive
leuco form of quinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone) through the use of a
reducing agent. The reaction is typically carried out in an aqueous medium under pressure.

Experimental Protocol

The following protocol is based on procedures outlined in historical patent literature, providing a
representative example of this synthetic approach.[1]

Materials:

1,4-Dihydroxyanthraquinone (Quinizarin)

Aqueous Ammonia (25% w/w)

Sodium Dithionite (Naz2S204) or Sodium Sulfite (NazS03)

Sodium Hydroxide (50% w/w aqueous solution)

Water

Procedure:

o A pressure-resistant autoclave is charged with 1,4-dihydroxyanthraquinone, water, a
reducing agent (sodium dithionite or sodium sulfite), and an aqueous solution of sodium
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hydroxide.

e Aqueous ammonia is then added to the mixture.

e The autoclave is sealed, and the mixture is heated to a temperature between 80°C and
120°C with stirring. The reaction is maintained at this temperature for a period of 2 to 3
hours, during which an autogenous pressure will develop.

 After the reaction is complete, the autoclave is cooled to room temperature, and the pressure
is carefully released.

e The precipitated product, 1-Amino-4-hydroxyanthraquinone, is collected by filtration.
e The solid is washed with water until the filtrate is neutral and salt-free.

e The final product is dried to yield a crystalline solid.

Quantitative Data

The following table summarizes quantitative data from various examples of this method,
illustrating the impact of different reducing agents and reaction conditions on yield and purity.[1]
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Reaction Pathway

The reaction proceeds through the reduction of quinizarin to its leuco form, which is more
susceptible to nucleophilic attack by ammonia. The subsequent amination and aerial oxidation
yields the final product.
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Caption: Reaction pathway for the amination of quinizarin.

Nitration of 1-Hydroxyanthraquinone followed by
Reduction

Another significant historical route to 1-Amino-4-hydroxyanthraquinone involves a two-step
process starting from 1-hydroxyanthraquinone. The first step is the nitration of the 1-
hydroxyanthraquinone to introduce a nitro group at the 4-position. The resulting 1-hydroxy-4-
nitroanthraquinone is then reduced to the corresponding amino compound.[2]

Experimental Protocol

The following protocol is a generalized representation based on established chemical principles
for nitration and subsequent reduction of nitroarenes.

Step 1: Nitration of 1-Hydroxyanthraquinone

Materials:

1-Hydroxyanthraquinone

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Boric Acid
Procedure:

o 1-Hydroxyanthraquinone is dissolved in concentrated sulfuric acid, often in the presence of
boric acid to form a borate ester, which protects the hydroxyl group and directs the nitration
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to the 4-position.

e The mixture is cooled, and a solution of nitric acid in sulfuric acid is added dropwise while
maintaining a low temperature to control the exothermic reaction.

» After the addition is complete, the reaction mixture is stirred at a controlled temperature until
the nitration is complete (monitored by TLC).

o The reaction mixture is then carefully poured onto ice, causing the precipitation of 1-hydroxy-
4-nitroanthraquinone.

e The precipitate is filtered, washed with water until neutral, and dried.
Step 2: Reduction of 1-Hydroxy-4-nitroanthraquinone

Materials:

e 1-Hydroxy-4-nitroanthraquinone

e Reducing agent (e.g., sodium sulfide, sodium hydrosulfide, or tin(ll) chloride in hydrochloric
acid)

e Solvent (e.g., water or ethanol)
Procedure:
» 1-Hydroxy-4-nitroanthraquinone is suspended in a suitable solvent.

» A solution of the reducing agent is added portion-wise or dropwise. The reaction is often
exothermic and may require cooling.

e The reaction mixture is stirred at an appropriate temperature (ranging from room
temperature to reflux, depending on the reducing agent) until the reduction is complete.

e The product, 1-Amino-4-hydroxyanthraquinone, is isolated by filtration. If the product is
soluble in the reaction medium, it may be precipitated by adjusting the pH or by adding a
non-solvent.
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e The crude product is washed with water and can be further purified by recrystallization.

Quantitative Data

Detailed quantitative data for this specific historical method is not as readily available in the
public domain as for other methods. However, nitration and nitro group reduction are generally
high-yielding reactions.
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Reaction Pathway

This two-step process involves electrophilic aromatic substitution (nitration) followed by the
reduction of the nitro group.
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Caption: Pathway via nitration and subsequent reduction.

Catalytic Hydrogenation of 1-Nitroanthraquinone

This method provides a direct route to 1-Amino-4-hydroxyanthraquinone from 1-
nitroanthraquinone through a catalytic hydrogenation process. The reaction is carried out in
concentrated sulfuric acid, which serves as both a solvent and a medium for the hydroxylation
of the intermediate 1-aminoanthraquinone.
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Experimental Protocol

The following protocol is derived from a historical patent describing this process.

Materials:

1-Nitroanthraquinone

Concentrated Sulfuric Acid (90-100%)

Palladium or Platinum-based catalyst (e.g., Palladium on charcoal)

Hydrogen gas

Procedure:

A high-pressure autoclave is charged with 1-nitroanthraquinone, concentrated sulfuric acid,
and the hydrogenation catalyst.

The autoclave is sealed and purged with hydrogen gas.

The mixture is heated to a temperature between 90°C and 110°C under a hydrogen pressure
of 20 to 50 psi.

The reaction is continued with agitation until the theoretical amount of hydrogen is consumed
(approximately 5 hours).

After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

The sulfuric acid solution containing the product is poured into a large volume of water to
precipitate the 1-Amino-4-hydroxyanthraquinone.

The precipitate is filtered, washed with water until acid-free, and dried.

Quantitative Data

The following table presents quantitative data for this synthetic method.
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Reaction Pathway

This process involves the reduction of the nitro group to an amino group, followed by
hydroxylation at the 4-position in the strongly acidic medium.
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Caption: Hydrogenation and hydroxylation of 1-nitroanthraquinone.

Hydrolysis of N-(4-chloro-9,10-diox0-9,10-
dihydroanthracen-1-yl)benzamide

This historical method involves the hydrolysis of a pre-formed N-acylated and chlorinated
anthraquinone derivative. The starting material, N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-
1-yl)benzamide, is subjected to hydrolysis to cleave the amide bond and displace the chloro
group with a hydroxyl group.

Experimental Protocol

A generalized protocol for the hydrolysis of N-acylaminoanthraquinones is presented below, as
specific historical data for this exact transformation is scarce. The reaction typically requires
strong acidic or basic conditions.
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Materials:

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Concentrated Sulfuric Acid or an aqueous solution of a strong base (e.g., Sodium Hydroxide)

Water

Procedure (Acid Hydrolysis):

The starting material is dissolved in concentrated sulfuric acid.

The solution is heated to an elevated temperature to effect both the hydrolysis of the amide
and the substitution of the chlorine atom. Boric acid may be added to facilitate the hydrolysis
of the halogen.

The reaction progress is monitored by a suitable method (e.g., TLC).

Upon completion, the reaction mixture is cooled and poured into water to precipitate the
product.

The solid is collected by filtration, washed, and dried.

Procedure (Alkaline Hydrolysis):

The starting material is suspended in an aqueous solution of a strong base.

The mixture is heated under reflux for several hours.

After cooling, the product is isolated by filtration. If the product is soluble as a salt, the
mixture is neutralized with acid to precipitate the free amine.

The product is washed with water and dried.

Quantitative Data

Specific quantitative data for this historical method is not readily available in the reviewed

literature.
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Reaction Pathway

The reaction involves the hydrolysis of the benzamide group to an amino group and the
nucleophilic substitution of the chlorine atom by a hydroxyl group.

Hydrolysis

N-(4-chloro-1-anthraquinonyl) (Acid or Base)
benzamide

1-Amino-4-hydroxyanthraquinone

Click to download full resolution via product page

Caption: Hydrolysis of an N-acylated chloroanthraquinone.

Summary and Conclusion

The historical synthesis of 1-Amino-4-hydroxyanthraquinone has been accomplished
through a variety of chemical transformations, each with its own set of advantages and
challenges. The amination of quinizarin and the catalytic hydrogenation of 1-nitroanthraquinone
are well-documented methods with available quantitative data, reflecting their industrial
relevance. The nitration of 1-hydroxyanthraquinone followed by reduction, and the hydrolysis of
N-(4-chloro-9,10-diox0-9,10-dihydroanthracen-1-yl)benzamide represent alternative pathways
that leverage different starting materials and reaction types.

This guide has provided a detailed overview of these historical methods, including experimental
protocols, comparative quantitative data, and visual representations of the chemical pathways.
This comprehensive information serves as a valuable resource for researchers and
professionals in the fields of chemistry and drug development, offering insights into the
classical synthesis of this important anthraquinone derivative. The understanding of these
historical methods can inform the development of novel synthetic routes and the exploration of
the chemical space around the anthraquinone scaffold for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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